4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine

Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

This 4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine is a differentiated building block for Syk/Abl kinase inhibitor R&D. Its orthogonally reactive C4 and C6 chlorines enable sequential SNAr, while the 3-methylthio group provides a stable, lipophilic handle for SAR. This specific substitution is crucial for achieving potent inhibition (IC50 0.030 nM) and reproducible library synthesis, mitigating the risk of failed analogs from less-defined scaffolds. Ideal for medicinal chemistry and process development teams.

Molecular Formula C6H4Cl2N4S
Molecular Weight 235.086
CAS No. 1037479-36-9
Cat. No. B580236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine
CAS1037479-36-9
Molecular FormulaC6H4Cl2N4S
Molecular Weight235.086
Structural Identifiers
SMILESCSC1=NNC2=C1C(=NC(=N2)Cl)Cl
InChIInChI=1S/C6H4Cl2N4S/c1-13-5-2-3(7)9-6(8)10-4(2)11-12-5/h1H3,(H,9,10,11,12)
InChIKeyOTUMETGAACPORE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine: A Versatile Pyrazolopyrimidine Scaffold for Targeted Kinase Inhibitor Development


4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine (CAS: 1037479-36-9) is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with chlorine atoms at the 4 and 6 positions and a methylthio group at the 3 position [1]. This specific substitution pattern endows the molecule with unique electrophilic reactivity, enabling selective sequential nucleophilic aromatic substitution (SNAr) reactions that are fundamental to its role as a key intermediate in medicinal chemistry [2]. The compound is recognized within the pharmaceutical industry as a crucial building block for the synthesis of diverse kinase inhibitors, particularly those targeting Spleen Tyrosine Kinase (Syk) and Abelson murine leukemia viral oncogene homolog (Abl), which are implicated in allergic, autoimmune, and oncological disorders [3].

4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine: Why Off-the-Shelf Pyrazolopyrimidine Alternatives Are Not Sufficient


The substitution of 4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine with generic or other pyrazolo[3,4-d]pyrimidine analogs is often non-viable due to its precisely engineered orthogonality in chemical reactivity and its established role in structure-activity relationship (SAR) studies. The combination of two reactive chlorine atoms (at C4 and C6) and a relatively inert yet lipophilic methylthio group (at C3) provides a differentiated synthetic handle that is absent in mono-chlorinated, unsubstituted, or alternative 3-substituted analogs [1]. This specific arrangement permits a controlled, stepwise introduction of diverse amines, enabling the construction of highly decorated libraries for kinase inhibition, a strategy well-documented in the development of CDK2 and Abl inhibitors where subtle changes to these positions dramatically alter potency and selectivity [2]. Relying on a similar-looking scaffold with a different halogen or alkylthio substitution pattern introduces significant synthetic and pharmacological risk, as even minor deviations can lead to a complete loss of target binding affinity or undesirable off-target effects, directly impacting the reproducibility and efficiency of drug discovery campaigns [3].

4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine: A Quantitative Guide to Differentiated Performance for Scientific Procurement


High-Potency Abl Kinase Inhibition: A Basis for Targeted Therapeutic Development

The target compound serves as a foundational intermediate for the synthesis of highly potent Abl kinase inhibitors. In biochemical assays, a derivative synthesized from this scaffold demonstrates an exceptional inhibitory concentration (IC50) of 0.030 nM against wild-type Abl kinase, placing it among the most potent inhibitors reported for this target and significantly exceeding the potency of many first-generation clinical candidates [1].

Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

Superior Synthetic Orthogonality: Enabling Parallel Library Synthesis via Differentiated Halogen Reactivity

The presence of two chlorine atoms at the C4 and C6 positions imparts a significantly enhanced electrophilic character compared to analogs lacking this substitution pattern. This is quantitatively demonstrated by a >95% regioselective substitution yield at the C4 position under mild nucleophilic aromatic substitution (SNAr) conditions, a feature that allows for the sequential and predictable introduction of diverse amines without the need for protection/deprotection strategies [1].

Organic Synthesis Medicinal Chemistry Scaffold Functionalization

Verified Purity Profile: A Critical Quality Attribute for Reproducible Downstream Chemistry

Reproducibility in chemical synthesis is contingent upon high-purity starting materials. Multiple commercial vendors certify this compound at a minimum purity of 95% by HPLC, with analytical data (e.g., NMR, LCMS) available upon request to confirm batch-to-batch consistency [1]. This is a critical differentiator from lower-purity, research-grade alternatives or in-house synthesized batches that may harbor unknown impurities capable of poisoning catalysts or leading to off-target biological activity.

Chemical Procurement Quality Control Reproducibility

Validated Utility in Dual Syk/Abl Inhibition Programs: Evidence from Patent Literature

This specific scaffold is explicitly claimed as a key intermediate in the development of dual Syk and Abl inhibitors, a therapeutic strategy with significant potential for treating allergic, autoimmune, and proliferative diseases [1]. This dual-targeting approach is a strategic differentiator from compounds that are only optimized for a single kinase, potentially offering superior efficacy and a lower likelihood of resistance development. The compound's utility is therefore validated by its inclusion in the patent strategy for next-generation kinase inhibitors, indicating a higher probability of commercial and therapeutic relevance.

Autoimmune Disease Oncology Immunology

Optimal Research and Industrial Use Cases for 4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine Based on Differentiated Evidence


Synthesis of High-Potency Abl Kinase Inhibitors for Targeted Cancer Therapeutics

This compound is the ideal starting material for medicinal chemistry teams focused on developing next-generation Abl inhibitors. The exceptional potency observed for derivatives (IC50 = 0.030 nM) [1] validates its use in programs aiming to overcome resistance mutations or improve upon the therapeutic index of existing BCR-ABL-targeted therapies. The high initial potency allows for more flexibility in subsequent optimization for pharmacokinetic and safety properties.

Generation of Diverse and Complex Kinase-Focused Compound Libraries

The well-documented synthetic orthogonality, particularly the high-yielding, regioselective substitution at the C4 position [1], makes this scaffold exceptionally well-suited for parallel library synthesis. Researchers can efficiently introduce a wide array of amines at the C4 and C6 positions in a controlled, stepwise manner, generating hundreds of unique analogs for high-throughput screening against a variety of kinase targets.

Elucidation of Structure-Activity Relationships (SAR) for Dual Syk/Abl Inhibitors

Given its explicit link to dual Syk/Abl inhibition programs in patent and vendor literature [1], this compound is the logical choice for SAR studies exploring this specific therapeutic hypothesis. Its use ensures that the chemical space being explored is directly relevant to a validated and strategically important mechanism of action, thereby increasing the translational potential of any resulting hits.

Production of Key Starting Materials (KSMs) and Regulatory Starting Materials (RSMs) in GMP-like Environments

For process chemistry and CMC (Chemistry, Manufacturing, and Controls) teams, the commercial availability of this compound at ≥95% purity with a defined impurity profile [1][2] makes it a reliable and cost-effective source of a Key Starting Material (KSM). Its use can significantly de-risk the early stages of process development by ensuring a consistent and high-quality input, which is a prerequisite for the eventual filing of an Investigational New Drug (IND) application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.